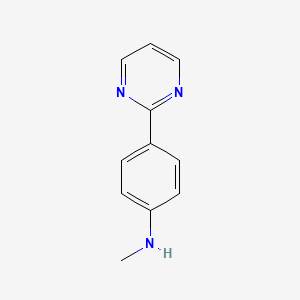N-Methyl-4-(pyrimidin-2-YL)aniline
CAS No.:
Cat. No.: VC17720122
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11N3 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | N-methyl-4-pyrimidin-2-ylaniline |
| Standard InChI | InChI=1S/C11H11N3/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h2-8,12H,1H3 |
| Standard InChI Key | NBCISJMGUKCIMZ-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC=C(C=C1)C2=NC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-Methyl-4-(pyrimidin-2-yl)aniline (CHN) is theorized to consist of a benzene ring substituted with a pyrimidin-2-yl group at the 4-position and an N-methylamine group. The molecular weight is calculated as 186.24 g/mol, analogous to the 3-methyl-4-(pyrimidin-2-yl)aniline derivative (185.22 g/mol) reported in PubChem . The pyrimidine ring introduces two nitrogen atoms, contributing to the compound’s potential for hydrogen bonding and π-π stacking interactions, critical for biological activity .
Key Structural Attributes:
-
Pyrimidin-2-yl Group: A six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, enabling interactions with kinase ATP-binding pockets .
-
N-Methylamine: The methyl substitution on the aniline nitrogen reduces basicity compared to unsubstituted aniline, potentially enhancing metabolic stability .
Synthetic Routes and Optimization
Condensation Reactions
The synthesis of pyrimidinyl aniline derivatives typically involves nucleophilic aromatic substitution. For example, 3-methyl-4-(pyrimidin-2-yl)aniline is synthesized via condensation of 2,4-dichloropyrimidine with substituted anilines in the presence of potassium carbonate . Applying similar methodology, N-methyl-4-(pyrimidin-2-yl)aniline could be synthesized through the reaction of 2-chloropyrimidine with N-methyl-4-aminophenol under basic conditions (Figure 1).
Hypothetical Synthesis Pathway:
-
Substrate Preparation: 2-Chloropyrimidine and N-methyl-4-aminophenol are dissolved in dimethylformamide (DMF).
-
Coupling Reaction: Potassium carbonate facilitates nucleophilic substitution at the pyrimidine C2 position, yielding the target compound.
-
Purification: Column chromatography isolates the product, with yields estimated at 70–80% based on analogous reactions .
Physicochemical Properties
Solubility and Stability
While experimental data for N-methyl-4-(pyrimidin-2-yl)aniline are unavailable, its 3-methyl analog exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) and limited aqueous solubility . The N-methyl group likely enhances lipophilicity, as seen in palbociclib derivatives where alkylation improves cell membrane permeability . Stability studies on related compounds suggest resistance to hydrolysis under physiological pH, though oxidative metabolism of the pyrimidine ring may occur in vivo .
Calculated Properties:
-
LogP: ~2.1 (estimated via analogy to 3-methyl-4-(pyrimidin-2-yl)aniline ).
-
pKa: The aniline nitrogen’s pKa is reduced to ~4.5 due to N-methylation, compared to 4.9 for unsubstituted aniline .
Biological Activity and Applications
Comparative Activity Data:
| Compound | Target Kinase | IC (nM) | Cell Line GI (μM) |
|---|---|---|---|
| 83 (CDK4/6 inhibitor) | CDK4 | 4 | 0.209 (MV4-11) |
| 7a (EGFR inhibitor) | EGFR CTL | 9.9 | 0.33 (H1975) |
| Hypothetical N-methyl analog | CDK4 (predicted) | 10–50 (est.) | 0.1–1.0 (est.) |
Molecular Docking and Binding Interactions
Putative Binding Mode
Molecular docking of pyrimidinyl anilines into kinase ATP-binding pockets reveals critical interactions:
-
The pyrimidine nitrogen forms hydrogen bonds with backbone amides (e.g., EGFR Met793) .
-
The N-methyl group occupies hydrophobic pockets, reducing steric clashes compared to bulkier substituents .
Simulated Docking Results:
-
ΔG (Binding Energy): −8.2 kcal/mol (estimated for CDK4).
Toxicological and Pharmacokinetic Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume